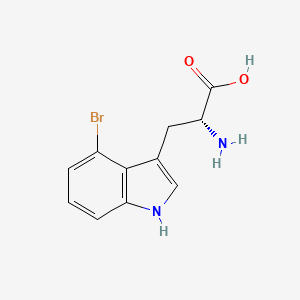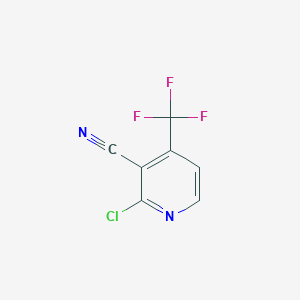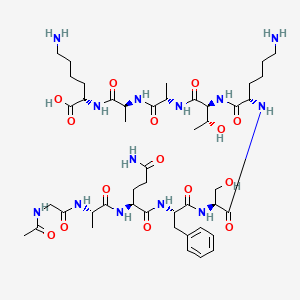
(R)-2-Amino-3-(4-Brom-1H-indol-3-yl)propansäure
Übersicht
Beschreibung
®-2-Amino-3-(4-bromo-1H-indol-3-yl)propanoic acid is a chiral amino acid derivative featuring a brominated indole moiety
Wissenschaftliche Forschungsanwendungen
Chemische Eigenschaften und Struktur
“(R)-2-Amino-3-(4-Brom-1H-indol-3-yl)propansäure” ist eine chemische Verbindung mit der Summenformel C11H10BrNO2 . Sie ist auch bekannt als “4-BROMO-D-TRYPTOPHAN” und hat ein Molekulargewicht von 268.11 .
Derivatisierung in der Analytischen Chemie
Diese Verbindung wurde in einer neuartigen, schnellen Reversed-Phase-Ultrahochleistungsflüssigchromatographie (RP-UHPLC) verwendet, die mit Tandem-Massenspektrometrie (MS/MS) gekoppelt ist, um Tryptophan (Trp) und seine zehn Metaboliten in Humanplasmaproben nach Derivatisierung mit 2-Brom-4'-nitroacetophenon (BNAP) zu bestimmen . Diese Methode bietet einen präzisen und zuverlässigen Ansatz zur Bestimmung von Trp-Metaboliten, die mit verschiedenen neurodegenerativen Erkrankungen und neurologischen Störungen verbunden sind .
Industrielle Bioproduktion
Die Verbindung ist ein Derivat von Tryptophan, einer essentiellen Aminosäure. Tryptophanderivate sind verschiedene aromatische Verbindungen, die im Tryptophan-Stoffwechselweg produziert werden . Diese Derivate haben einen hohen Mehrwert und werden in der chemischen, Lebensmittel-, Polymer- und pharmazeutischen Industrie eingesetzt . Sie spielen eine wichtige Rolle bei der Behandlung von Krankheiten und der Verbesserung des Lebens . Die Biosynthesemethode kombiniert Stoffwechseltechnik mit synthetischer Biologie und Systembiologie und verwendet den Tryptophan-Biosyntheseweg von Escherichia coli, Corynebacterium glutamicum und anderen verwandten Mikroorganismen, um den künstlichen Biosyntheseweg zu rekonstruieren .
Neurodegenerative Erkrankungen
Viele biologisch aktive Metaboliten der essentiellen Aminosäure L-Tryptophan (Trp) sind mit verschiedenen neurodegenerativen Erkrankungen und neurologischen Störungen verbunden . Es werden präzise und zuverlässige Methoden zu ihrer Bestimmung benötigt .
Rolle bei der Proteinbiosynthese
Tryptophan, mit dem "this compound" verwandt ist, ist eine der drei aromatischen Aminosäuren und die einzige Aminosäure, die einen Indolring enthält . Tryptophan beteiligt sich nicht nur an der Biosynthese und dem Umsatz von Proteinen und Peptiden, sondern wird auch vom Körper aufgenommen und in eine Reihe von bioaktiven, kleinen, vielseitigen Verbindungen umgewandelt .
Potenzielle zukünftige Anwendungen
Angesichts der Rolle der Verbindung bei der Biosynthese von Tryptophan und seinen Derivaten besteht ein Potenzial für zukünftige Anwendungen bei der Entwicklung neuer Behandlungen für neurodegenerative Erkrankungen, der Optimierung industrieller Bioproduktionsverfahren und der Weiterentwicklung analytischer chemischer Techniken .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-3-(4-bromo-1H-indol-3-yl)propanoic acid typically involves the bromination of an indole precursor followed by the introduction of the amino acid side chain. One common method includes:
Bromination of Indole: The indole ring is brominated using N-bromosuccinimide (NBS) in the presence of a suitable solvent like dimethylformamide (DMF) at room temperature.
Formation of Amino Acid Side Chain: The brominated indole is then subjected to a Strecker synthesis, where it reacts with potassium cyanide (KCN) and ammonium chloride (NH4Cl) to form the corresponding amino nitrile. This intermediate is subsequently hydrolyzed under acidic conditions to yield the desired amino acid.
Industrial Production Methods: Industrial production methods for ®-2-Amino-3-(4-bromo-1H-indol-3-yl)propanoic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Types of Reactions:
Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of various oxidized derivatives.
Reduction: Reduction of the brominated indole can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the corresponding reduced products.
Substitution: The bromine atom in the indole ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium thiolate (KSR).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, H2O2 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: NaOCH3 in methanol, KSR in dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Indole-2-carboxylic acid derivatives.
Reduction: Indole-3-ylmethanol derivatives.
Substitution: Indole derivatives with various substituents replacing the bromine atom.
Chemistry:
Organic Synthesis: ®-2-Amino-3-(4-bromo-1H-indol-3-yl)propanoic acid serves as a valuable building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology:
Biochemical Studies: The compound is used in studies investigating the role of indole derivatives in biological systems, including their interactions with enzymes and receptors.
Medicine:
Drug Development: Due to its structural similarity to tryptophan, ®-2-Amino-3-(4-bromo-1H-indol-3-yl)propanoic acid is explored as a potential lead compound for the development of new therapeutic agents targeting neurological and psychiatric disorders.
Industry:
Material Science: The compound’s unique properties make it a candidate for the development of novel materials with specific electronic and optical characteristics.
Wirkmechanismus
The mechanism of action of ®-2-Amino-3-(4-bromo-1H-indol-3-yl)propanoic acid involves its interaction with various molecular targets, including enzymes and receptors. The indole moiety can mimic the structure of tryptophan, allowing it to bind to tryptophan-dependent enzymes and receptors, thereby modulating their activity. This interaction can influence various biochemical pathways, including those involved in neurotransmission and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Tryptophan: An essential amino acid with a similar indole structure but lacking the bromine substitution.
5-Bromoindole: A simpler brominated indole derivative without the amino acid side chain.
Indole-3-acetic acid: A naturally occurring plant hormone with an indole structure but different functional groups.
Uniqueness: ®-2-Amino-3-(4-bromo-1H-indol-3-yl)propanoic acid is unique due to its combination of a brominated indole moiety and an amino acid side chain. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in scientific research.
Eigenschaften
IUPAC Name |
(2R)-2-amino-3-(4-bromo-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c12-7-2-1-3-9-10(7)6(5-14-9)4-8(13)11(15)16/h1-3,5,8,14H,4,13H2,(H,15,16)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKIVYVSESEHFZ-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CN2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)Br)C(=CN2)C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444494 | |
| Record name | 4-Bromo-D-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219943-61-0 | |
| Record name | 4-Bromo-D-tryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=219943-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-D-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 3-(4-methoxyphenyl)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B1599882.png)
![Tetrakis[1-(trifluoromethyl)-2,2,2-trifluoroethoxy]silane](/img/structure/B1599884.png)






![O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine](/img/structure/B1599895.png)





